- Immune effector cell therapies with enhanced efficacy by combination with LSD1 inhibitors, World Intellectual Property Organization, , ,

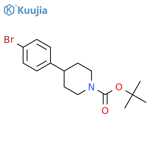

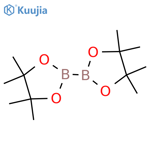

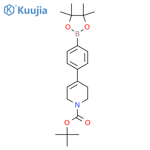

Cas no 956136-85-9 (tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate)

![tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate structure](https://es.kuujia.com/scimg/cas/956136-85-9x500.png)

956136-85-9 structure

Nombre del producto:tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

Número CAS:956136-85-9

MF:C22H34BNO4

Megavatios:387.320666790009

MDL:MFCD16652353

CID:2149598

PubChem ID:53629760

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

- 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]piperidine-1-carboxylic acid tert-butyl ester

- tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

- 4-(1-Boc-4-piperidyl)phenylboronic Acid Pinacol Ester

- AKOS032455823

- 4-[4-(4,4,5-Trimethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine-1-carboxylic acid tert-butyl ester

- ZDJWODLFNSRSNA-UHFFFAOYSA-N

- SCHEMBL180435

- SB41057

- 956136-85-9

- SY040229

- 4-(N-BOC-Piperidino)phenylboronic acid pinacol ester

- tert-Butyl4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate

- MFCD16652353

- AS-40223

- (4-(1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YL)PHENYL)BORONIC ACID PINACOL ESTER

- 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine-1-carboxylic acid tert-butyl ester

- 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine-1 carboxylic acid tert-butyl ester

- 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl]-phenyl}-piperidine-1-carboxylic acid tert-butyl ester

- 4-{4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl}-piperidine-1-carboxylic acid tert-butyl ester

- DB-327476

-

- MDL: MFCD16652353

- Renchi: 1S/C22H34BNO4/c1-20(2,3)26-19(25)24-14-12-17(13-15-24)16-8-10-18(11-9-16)23-27-21(4,5)22(6,7)28-23/h8-11,17H,12-15H2,1-7H3

- Clave inchi: ZDJWODLFNSRSNA-UHFFFAOYSA-N

- Sonrisas: O1B(C2C=CC(=CC=2)C2CCN(C(=O)OC(C)(C)C)CC2)OC(C)(C)C1(C)C

Atributos calculados

- Calidad precisa: 387.2580887g/mol

- Masa isotópica única: 387.2580887g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 5

- Recuento de átomos pesados: 27

- Cuenta de enlace giratorio: 5

- Complejidad: 539

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 48Ų

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Información de Seguridad

- Instrucciones de peligro: H302-H315-H319-H335

- Condiciones de almacenamiento:Inert atmosphere,2-8°C

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLH1267-100MG |

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate |

956136-85-9 | 97% | 100MG |

¥ 316.00 | 2023-04-12 | |

| Chemenu | CM219449-250mg |

tert-Butyl 4-(4-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |

956136-85-9 | 95+% | 250mg |

$182 | 2022-08-31 | |

| eNovation Chemicals LLC | Y1001218-1g |

tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |

956136-85-9 | 95% | 1g |

$450 | 2024-08-02 | |

| eNovation Chemicals LLC | D695759-1g |

4-(1-Boc-4-piperidyl)phenylboronic Acid Pinacol Ester |

956136-85-9 | >97% | 1g |

$130 | 2024-07-20 | |

| Ambeed | A205601-100mg |

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |

956136-85-9 | 97% | 100mg |

$21.0 | 2025-02-28 | |

| Ambeed | A205601-1g |

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |

956136-85-9 | 97% | 1g |

$113.0 | 2025-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TN402-50mg |

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate |

956136-85-9 | 97% | 50mg |

448.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | D257290-50g |

tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |

956136-85-9 | 95% | 50g |

$3680 | 2024-08-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132056-250mg |

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate |

956136-85-9 | 98% | 250mg |

¥348.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D695759-0.25g |

4-(1-Boc-4-piperidyl)phenylboronic Acid Pinacol Ester |

956136-85-9 | 95% | 0.25g |

$195 | 2023-08-31 |

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Water , Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ; overnight, rt → 80 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; overnight, 100 °C

Referencia

- Degradation of Bruton's tyrosine kinase (BTK) by conjugation of BTK inhibitors with E3 ligase ligand and methods of use, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 100 °C

Referencia

- Preparation of substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 1 h, 80 °C

Referencia

- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3, ACS Medicinal Chemistry Letters, 2021, 12(1), 93-98

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; rt; 6 h, 100 °C

Referencia

- Degrader compounds and application, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 16 h, rt

Referencia

- Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof as Btk inhibitors, United States, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 18 h, rt

Referencia

- Preparation of pyrrolo[3,2-c]pyridine derivatives as TLR inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C

Referencia

- Degradation of bruton's tyrosine kinase (BTK) by conjugation of BTK inhibitors with E3 ligase ligand and methods of use, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ; overnight, rt → 80 °C

Referencia

- CAR-expressing immune effector cell therapies with enhanced efficacy due to the use of LSD1 inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 16 h, 90 °C

Referencia

- Tricyclic compounds as degraders of Ikaros and Aiolos and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Tripotassium phosphate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 6 h, 100 °C

Referencia

- Synthesis of heterocycles targeting degradation of bruton's tyrosine kinase, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 16 h, rt

Referencia

- Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Potassium acetate , Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 2 - 8 h, 80 °C

Referencia

- Preparation of oxadiazolylphenylboronic acid derivatives and analogs for use as fatty acid amide hydrolase inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 12 h, rt

Referencia

- Heterocyclic compounds as toll-like receptor inhibitors and their preparation, World Intellectual Property Organization, , ,

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Raw materials

- tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate

- Bis(pinacolato)diborane

- (4-(1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)phenyl)boronic acid pinacol ester

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Preparation Products

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Literatura relevante

-

Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

956136-85-9 (tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate) Productos relacionados

- 1249641-05-1(3-(2-chloroethyl)-5-fluoropyridine)

- 65416-24-2(Benzyl but-2-enoate)

- 2229170-28-7(1-(2-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}ethyl)cyclopropan-1-ol)

- 391867-61-1(4-oxo-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl-4H-chromene-2-carboxamide)

- 1235354-26-3(4-butoxy-N-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}benzamide)

- 2229481-87-0(3-(aminomethyl)-3-(1-benzothiophen-2-yl)cyclobutan-1-ol)

- 105816-05-5(ent-Nateglinide)

- 1192548-08-5(2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 5585-73-9(ButriptylineHydrochloride)

- 315705-09-0(4'-Methyl-N*2*-pyridin-2-yl-4,5'bithiazolyl-2,2'-diamine)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:956136-85-9)tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

Pureza:99%

Cantidad:5g

Precio ($):436.0